molecular formula C11H11BrINOS B14761961 (2-Bromo-5-iodophenyl)(thiomorpholino)methanone

(2-Bromo-5-iodophenyl)(thiomorpholino)methanone

Cat. No.: B14761961
M. Wt: 412.09 g/mol
InChI Key: OFJNLDBUPVWXOR-UHFFFAOYSA-N
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Description

(2-Bromo-5-iodophenyl)(thiomorpholino)methanone is an organic compound with the molecular formula C11H11BrINOS It is a complex molecule that contains bromine, iodine, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-iodophenyl)(thiomorpholino)methanone typically involves the reaction of 2-bromo-5-iodobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper handling of hazardous reagents like bromine and iodine compounds .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-iodophenyl)(thiomorpholino)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

(2-Bromo-5-iodophenyl)(thiomorpholino)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-5-iodophenyl)(thiomorpholino)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine and iodine atoms may play a role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The thiomorpholine ring also adds to its distinctiveness by providing additional sites for chemical modifications .

Properties

Molecular Formula

C11H11BrINOS

Molecular Weight

412.09 g/mol

IUPAC Name

(2-bromo-5-iodophenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C11H11BrINOS/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2

InChI Key

OFJNLDBUPVWXOR-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=CC(=C2)I)Br

Origin of Product

United States

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